Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate typically involves the reaction of aminothiophene carboxylate ester with phenyl isothiocyanate in ethanol. This reaction forms the thioureido thiophene intermediate, which is then condensed with hydrazine hydrate using ethyl alcohol as a solvent to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit specific kinases.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Phenylthioureido derivatives: Compounds with the phenylthioureido group also show similar reactivity and biological activity.
Uniqueness
Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases sets it apart from other thiophene derivatives, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
72625-10-6 |
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Molecular Formula |
C20H18N2O2S2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 5-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O2S2/c1-2-24-19(23)16-13-17(14-9-5-3-6-10-14)26-18(16)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25) |
InChI Key |
WYAHJBADNUVEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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